Quillaic Acid

Description

This compound has been reported in Silene firma, Psammosilene tunicoides, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

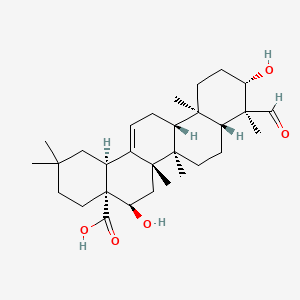

(4aR,5R,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-5,10-dihydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O5/c1-25(2)13-14-30(24(34)35)19(15-25)18-7-8-21-26(3)11-10-22(32)27(4,17-31)20(26)9-12-28(21,5)29(18,6)16-23(30)33/h7,17,19-23,32-33H,8-16H2,1-6H3,(H,34,35)/t19-,20+,21+,22-,23+,26-,27-,28+,29+,30+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUFAARYGOUYEV-UAWZMHPWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C=O)O)C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001026576 |

Source

|

| Record name | (3beta,4alpha,16alpha)-3,16-Dihydroxy-23-oxoolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

631-01-6 |

Source

|

| Record name | Quillaic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=631-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quillaic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3beta,4alpha,16alpha)-3,16-Dihydroxy-23-oxoolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,4α,16α)-3,16-dihydroxy-23-oxoolean-12-en-28-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUILLAIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69O8E4G02B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Quillaic Acid: A Comprehensive Technical Guide to its Natural Sources, Biosynthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quillaic acid, a pentacyclic triterpenoid sapogenin, is a pivotal molecule in the pharmaceutical and biotechnological sectors, primarily recognized as the aglycone of immunostimulatory saponins like QS-21. Its potent biological activities, including anti-inflammatory, antiviral, and cytotoxic effects, have spurred significant interest in its natural sourcing, biosynthesis, and mechanisms of action. This technical guide provides an in-depth exploration of the botanical origins of this compound, details its biosynthetic pathway, presents quantitative data on its prevalence, outlines methodologies for its extraction and isolation, and illustrates its interaction with key cellular signaling pathways.

Natural Sources and Origin of this compound

This compound is predominantly found in nature as glycosides, known as saponins. The primary and most commercially significant source is the soap bark tree, Quillaja saponaria Molina, which is native to South America.[1][2] Other plant species have also been identified as sources of this compound, albeit to a lesser extent.

Primary Natural Sources

-

Quillaja saponaria (Soap Bark Tree): This evergreen tree, belonging to the family Quillajaceae, is the principal industrial source of this compound-based saponins.[2] The inner bark and wood of Q. saponaria are rich in these compounds, which are extracted for various applications, including as adjuvants in human and veterinary vaccines.[1][3] The tree is primarily found in Chile, Peru, and Bolivia.[2]

-

Saponaria officinalis (Common Soapwort): The roots of this perennial herb from the Caryophyllaceae family contain a variety of saponins, including those with this compound as the aglycone.[4][5] It has a long history of use in traditional medicine as an expectorant and diuretic.[6]

-

Herniaria Species: Certain species within the Herniaria genus (family Caryophyllaceae), such as H. glabra and H. hirsuta, are also known to contain this compound.[7][8]

-

Agrostemma githago (Common Corncockle): This species from the Caryophyllaceae family is another documented source of this compound.

Biosynthesis of this compound

The origin of this compound lies in the isoprenoid biosynthetic pathway, a fundamental metabolic route in plants for the production of a vast array of natural products. This compound is classified as an oleanane-type pentacyclic triterpenoid. The biosynthesis commences with the cyclization of 2,3-oxidosqualene, a linear 30-carbon precursor. This intricate process is catalyzed by a series of enzymes, primarily β-amyrin synthase and various cytochrome P450 monooxygenases, which introduce oxidative modifications to the triterpenoid backbone.

The key steps in the biosynthesis of this compound are:

-

Formation of 2,3-Oxidosqualene: The biosynthesis begins with the cyclization of farnesyl pyrophosphate to form squalene, which is then epoxidized to 2,3-oxidosqualene.

-

Cyclization to β-Amyrin: The enzyme β-amyrin synthase catalyzes the cyclization of 2,3-oxidosqualene to form the pentacyclic oleanane skeleton of β-amyrin.

-

Oxidative Modifications: The β-amyrin backbone undergoes a series of regio- and stereospecific hydroxylations and other oxidative modifications, catalyzed by cytochrome P450-dependent monooxygenases, to yield this compound.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound varies among different plant species and even within different parts of the same plant. The data presented below is for the total saponin content, of which this compound is a primary aglycone in the specified sources.

| Plant Species | Plant Part | Total Saponin Content (% of Dry Weight) | Reference(s) |

| Quillaja saponaria | Bark | ~10% | [9] |

| Unpurified Bark Extract | ~20% | [10] | |

| Semi-refined Bark Extract | 75-80% | [11] | |

| Saponaria officinalis | Roots | ~8.24% | [12] |

| Herniaria hirsuta | Aerial Parts | 12.74% | [7][8] |

Experimental Protocols

Extraction and Isolation of this compound from Quillaja saponaria Bark

This protocol outlines a general procedure for the laboratory-scale extraction of crude saponins and subsequent hydrolysis to isolate this compound.

Materials:

-

Dried, powdered inner bark of Quillaja saponaria

-

Distilled water

-

Ethanol

-

2M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Rotary evaporator

-

Reflux apparatus

-

Separatory funnel

-

Chromatography column

Procedure:

-

Aqueous Extraction of Crude Saponins:

-

Macerate 100 g of powdered Quillaja saponaria bark in 1 L of distilled water.

-

Heat the mixture at 70-80°C with constant stirring for 4 hours.[10]

-

Cool the mixture and filter through cheesecloth, followed by vacuum filtration to remove solid plant material.

-

Concentrate the aqueous extract to approximately 200 mL using a rotary evaporator.

-

Lyophilize the concentrated extract to obtain a crude saponin powder.

-

-

Acid Hydrolysis of Saponins:

-

Dissolve 10 g of the crude saponin powder in 200 mL of 50% aqueous ethanol.

-

Add 50 mL of 2M HCl to the solution.

-

Reflux the mixture for 5 hours to facilitate the cleavage of glycosidic bonds.

-

Monitor the reaction completion by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature.

-

-

Extraction of this compound (Aglycone):

-

Partition the cooled hydrolysate with an equal volume of ethyl acetate in a separatory funnel.

-

Separate the ethyl acetate layer and repeat the extraction of the aqueous layer twice more with ethyl acetate.

-

Combine the ethyl acetate fractions and wash with distilled water until the pH is neutral.

-

Dry the ethyl acetate extract over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure to yield the crude this compound extract.

-

-

Purification by Column Chromatography:

-

Prepare a silica gel column packed in hexane.

-

Dissolve the crude this compound extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the column.

-

Elute the column with a gradient of hexane:ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor by TLC to identify those containing this compound.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

-

-

Recrystallization:

-

Further purify the this compound by recrystallization from a suitable solvent system, such as methanol/water, to obtain crystalline this compound.

-

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

Method: Reverse-Phase HPLC (RP-HPLC)

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of formic acid or acetic acid to improve peak shape).

-

Detection: UV detector at approximately 210 nm.

-

Quantification: Based on a calibration curve generated from a certified this compound standard.

Interaction with Cellular Signaling Pathways

This compound exerts its diverse biological effects by modulating key intracellular signaling pathways, particularly those involved in inflammation and apoptosis. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most significant targets.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the expression of inflammatory mediators.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The pathway consists of a series of protein kinases that phosphorylate and activate one another. In the context of cancer, aberrant MAPK signaling often promotes cell survival and proliferation. This compound and its derivatives have been demonstrated to induce apoptosis and cell cycle arrest in cancer cells by modulating the activity of key components of the MAPK pathway, such as ERK and p38 MAPK.

Conclusion

This compound stands out as a triterpenoid of significant scientific and commercial interest. Its primary natural source, Quillaja saponaria, provides a rich supply of its glycosidic precursors. The elucidation of its biosynthetic pathway opens avenues for metabolic engineering and synthetic biology approaches to enhance its production. The established protocols for its extraction, isolation, and quantification are crucial for quality control and further research. Moreover, the understanding of its modulatory effects on key signaling pathways like NF-κB and MAPK provides a solid foundation for the development of novel therapeutics for inflammatory diseases and cancer. This technical guide serves as a comprehensive resource for professionals in the field, facilitating ongoing research and development efforts centered on this remarkable natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Saponins from Quillaja saponaria and Quillaja brasiliensis: Particular Chemical Characteristics and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Antiproliferative this compound and gypsogenin saponins from Saponaria officinalis L. roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. neliti.com [neliti.com]

- 6. Determination of composition of fatty acids in Saponaria officinalis L. | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. QUILLAIA EXTRACT - Ataman Kimya [atamanchemicals.com]

- 10. fao.org [fao.org]

- 11. FAO Knowledge Repository [openknowledge.fao.org]

- 12. Antimicrobial Activities of Saponaria cypria Boiss. Root Extracts, and the Identification of Nine Saponins and Six Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Quillaic Acid: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quillaic acid is a pentacyclic triterpenoid sapogenin that serves as the primary aglycone for a diverse group of saponins found predominantly in the bark of the soapbark tree, Quillaja saponaria Molina.[1][2][3][4] These saponins, known for their potent surfactant and immunoadjuvant properties, have garnered significant interest in the pharmaceutical, cosmetic, and food industries.[5][6] this compound itself has demonstrated a range of biological activities, including anti-inflammatory, analgesic, and cytotoxic effects, making it a compelling molecule for further investigation in drug discovery and development.[3][7][8][9] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, complete with detailed experimental protocols and visual representations of its purported signaling pathways.

Chemical Structure and Identification

This compound is classified as an oleanane-type pentacyclic triterpenoid.[1][10] Its structure is characterized by a five-ring carbon skeleton with hydroxyl groups at positions 3 and 16, an oxo (aldehyde) group at position 23, and a carboxylic acid group at position 28.[1] The stereochemistry of these functional groups is crucial for its biological activity.

| Identifier | Value |

| IUPAC Name | (3β,4α,16α)-3,16-Dihydroxy-23-oxoolean-12-en-28-oic acid[1][11] |

| Synonyms | Quillaja Sapogenin, Quillaiasäure[1][2][11] |

| CAS Number | 631-01-6[2][11] |

| Molecular Formula | C₃₀H₄₆O₅[1][2][11] |

| SMILES | C[C@]12CC--INVALID-LINK--(C)C)C(=O)O)O)C)C)(C)C=O">C@@HO[1] |

| InChIKey | MQUFAARYGOUYEV-UAWZMHPWSA-N[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources. These properties are essential for its handling, formulation, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 486.7 g/mol | [1][7] |

| Melting Point | 292-294 °C | [2][11][12] |

| Appearance | Crystalline solid, White to off-white solid | [3][7] |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, Pyridine, Acetone, Ether, Ethyl acetate, Glacial acetic acid. Sparingly soluble in aqueous buffers. | [2][7][11][13] |

| Optical Rotation | [α]D²⁰ +56.1° (c = 2.9 in pyridine) | [2][11] |

| pKa (Predicted) | 4.41 ± 0.70 | [14] |

| LogP (Predicted) | 6.08 | [8] |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its anti-inflammatory, analgesic, and cytotoxic properties being the most extensively studied.

Anti-inflammatory and Analgesic Activity

This compound has demonstrated potent topical anti-inflammatory effects in animal models.[9][15] It effectively reduces ear edema induced by both arachidonic acid (AA) and 12-O-tetradecanoylphorbol-13-acetate (TPA).[7][9] The anti-inflammatory mechanism is believed to involve the modulation of inflammatory pathways, and the presence of the aldehyde and carboxyl groups on the molecule appears to be important for this activity.[9][15] Furthermore, this compound has shown dose-dependent antinociceptive (analgesic) effects in thermal pain models in mice.[7][8]

| Activity | Model | Metric | Value | Source(s) |

| Analgesic | Hot plate analgesia in mice | ED₅₀ | 20.7 mg/kg | [7] |

| Anti-inflammatory | Arachidonic acid-induced ear edema in mice | Topical dose for reduction | 0.7 mg/ear | [7] |

| Anti-inflammatory | TPA-induced ear edema in mice | Topical dose for reduction | 1.6 mg/ear | [7] |

Cytotoxic Activity

This compound has also been shown to possess cytotoxic activity against certain cancer cell lines, particularly gastric cancer cells.[3][7]

| Cell Line | Cancer Type | Metric | Value | Source(s) |

| SNU-1 | Gastric Cancer | IC₅₀ | 13.6 µM | [7] |

| KATO III | Gastric Cancer | IC₅₀ | 67 µM | [3][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction and Purification of this compound from Quillaja saponaria Bark

This protocol is adapted from the acid hydrolysis method described in the literature.[2]

-

Acid Hydrolysis:

-

Combine crude commercial Quillaja saponaria bark extract with aqueous 1.0 N HCl.

-

Reflux the mixture for a designated period to hydrolyze the glycosidic bonds of the saponins, liberating the aglycone (this compound).

-

-

Extraction:

-

After cooling, perform continuous extraction of the hydrolysate with diethyl ether.

-

-

Purification:

-

Concentrate the ether extract to obtain the crude this compound.

-

Purify the crude product using silica gel column chromatography.

-

Column Preparation: Prepare a slurry of silica gel in an appropriate non-polar solvent (e.g., hexane or a hexane-ethyl acetate mixture) and pack it into a glass column.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate in hexane).

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).

-

Isolation: Combine the fractions containing pure this compound and evaporate the solvent to yield the purified compound.

-

-

-

Recrystallization:

-

Further purify the this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate) to obtain a crystalline solid.

-

TPA-Induced Mouse Ear Edema Assay

This protocol is a standard method for evaluating topical anti-inflammatory activity.[2]

-

Animals: Use male CD-1 mice (or a similar strain) weighing 20-25g.

-

Groups: Divide the mice into control and treatment groups.

-

Treatment Application:

-

Topically apply the test compound (this compound or its formulation) dissolved in a suitable vehicle (e.g., acetone) to both the inner and outer surfaces of the right ear.

-

Apply the vehicle alone to the right ear of the control group animals.

-

The left ear of all animals serves as a non-inflamed control.

-

-

Induction of Inflammation:

-

After a specified pre-treatment time (e.g., 30 minutes), topically apply a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a vehicle to the right ear of all animals.

-

-

Assessment of Edema:

-

After a set period (e.g., 4-6 hours), sacrifice the animals by cervical dislocation.

-

Excise a standard-sized circular section from both the right and left ears using a biopsy punch.

-

Weigh the ear sections immediately.

-

The degree of edema is calculated as the difference in weight between the right (inflamed) and left (control) ear punches.

-

-

Data Analysis:

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle-treated control group.

-

MTT Cytotoxicity Assay for SNU-1 Gastric Cancer Cells

This protocol is a colorimetric assay to assess cell viability.[8]

-

Cell Culture:

-

Culture SNU-1 human gastric carcinoma cells in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Trypsinize the cells and seed them into a 96-well plate at a predetermined optimal density. Allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, based on its known anti-inflammatory and cytotoxic effects, it is plausible that it modulates key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Protein Kinase C (PKC) pathways.

Potential Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Some triterpenoid saponins have been shown to inhibit this pathway by preventing the nuclear translocation of the p65 subunit of NF-κB. Furthermore, a derivative of this compound has been reported to inhibit the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. The following diagram illustrates a potential mechanism for this compound's anti-inflammatory action via inhibition of the canonical NF-κB pathway.

Caption: Potential inhibition of the NF-κB pathway by this compound.

Postulated Modulation of the Protein Kinase C (PKC) Signaling Pathway

The phorbol ester TPA is a known activator of Protein Kinase C (PKC). Since this compound effectively counteracts TPA-induced inflammation, it is plausible that it interferes with the PKC signaling cascade. This could occur through direct inhibition of PKC, competition with diacylglycerol (DAG) or TPA for binding to PKC, or by affecting downstream targets of PKC. The following diagram illustrates a hypothetical workflow for investigating the effect of this compound on PKC activation.

Caption: Experimental workflow to investigate this compound's effect on PKC.

Conclusion

This compound is a naturally occurring triterpenoid with significant therapeutic potential, particularly in the areas of inflammation, pain, and cancer. Its well-defined chemical structure and known biological activities make it an attractive lead compound for the development of novel pharmaceuticals. The experimental protocols provided in this guide offer a starting point for researchers to further explore the properties and mechanisms of action of this promising molecule. Future research should focus on elucidating the precise molecular targets of this compound within key signaling pathways to fully unlock its therapeutic potential.

References

- 1. Saikosaponin a and its epimer saikosaponin d exhibit anti-inflammatory activity by suppressing activation of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Studies of Complex Immunostimulants from Quillaja saponaria: Synthesis of the Potent Clinical Immunoadjuvant QS-21Aapi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2022136563A3 - Methods and enzymes for producing this compound derivatives - Google Patents [patents.google.com]

- 7. 2.6. Cell viability assay [bio-protocol.org]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and evaluation of anticancer activity of this compound derivatives: A cell cycle arrest and apoptosis inducer through NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anticancer Activity of Phloretin Against Human Gastric Cancer Cell Lines Involves Apoptosis, Cell Cycle Arrest, and Inhibition of Cell Invasion and JNK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 15. researchgate.net [researchgate.net]

Quillaic Acid: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quillaic acid, a pentacyclic triterpenoid sapogenin derived from the bark of the Quillaja saponaria Molina tree, has garnered significant scientific interest due to its diverse and potent biological activities.[1] This natural compound has demonstrated anti-inflammatory, anti-cancer, antiviral, and immunomodulatory properties, making it a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, with a focus on its effects on key cellular signaling pathways. The information presented herein is intended to support researchers and drug development professionals in their exploration of this compound's therapeutic potential.

Core Mechanisms of Action

This compound exerts its biological effects through the modulation of multiple cellular pathways, primarily impacting inflammatory and apoptotic processes. Its multifaceted mechanism of action involves the regulation of key signaling cascades, including the NF-κB and MAPK pathways.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in various preclinical models.[1] Its mechanism in this context is linked to its ability to modulate inflammatory signaling pathways.

Anticancer Activity and Apoptosis Induction

A significant body of research has focused on the anticancer properties of this compound and its derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis, or programmed cell death.[1][2] The pro-apoptotic mechanism of this compound is intricate, involving the modulation of key signaling pathways that control cell survival and death.

A derivative of this compound has been shown to induce cell cycle arrest and apoptosis by modulating the NF-κB and MAPK pathways.[1][2] This derivative was found to inhibit the phosphorylation and subsequent degradation of IκBα, a critical step in the activation of the NF-κB pathway.[1] Furthermore, it down-regulated the phosphorylation of key kinases in the MAPK pathway, including ERK, JNK, and p38.[1]

In silico molecular docking studies have suggested that the pro-apoptotic protein Bid may be a plausible direct target of this compound, potentially initiating the apoptotic cascade.[3][4][5]

Data Presentation

The following tables summarize the quantitative data regarding the biological activity of this compound and its derivatives from cited studies.

Table 1: Cytotoxic Activity of this compound and its Derivatives against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | HCT116 | > 10 | [1] |

| This compound | BEL7402 | > 10 | [1] |

| This compound | HepG2 | > 10 | [1] |

| This compound | SW620 | > 10 | [1] |

| This compound | MCF-7 | > 10 | [1] |

| Compound E (this compound Derivative) | HCT116 | 2.46 ± 0.44 | [1][2] |

| This compound | SNU1 (gastric cancer) | 13.6 | [6] |

| This compound | KATO III (gastric cancer) | 67 | [6] |

Table 2: Anti-inflammatory and Analgesic Activity of this compound

| Activity | Model | Effective Dose | Reference |

| Antihyperalgesic | Acute skeletal muscle pain (mice) | 30 mg/kg (i.p.) | |

| Antihyperalgesic | Chronic skeletal muscle pain (mice) | 30 mg/kg (i.p.) |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., HCT116, BEL7402, HepG2, SW620, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, cells are treated with various concentrations of this compound or its derivatives for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Apoptosis Assays

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with this compound or its derivatives at the desired concentrations for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are considered late apoptotic or necrotic.

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Preparation: Cells are cultured on coverslips and treated with this compound.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in sodium citrate.

-

TUNEL Reaction: The cells are incubated with the TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and dUTP-conjugated fluorochromes, in a humidified chamber at 37°C.

-

Microscopy: The coverslips are mounted on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI), and the cells are visualized under a fluorescence microscope. TUNEL-positive cells exhibit fluorescence in the nucleus.

This assay measures the activity of caspases, key executioner enzymes in apoptosis.

-

Cell Lysis: Treated and untreated cells are lysed to release cellular contents.

-

Substrate Incubation: The cell lysate is incubated with a caspase-specific substrate conjugated to a fluorescent or colorimetric reporter.

-

Signal Detection: The cleavage of the substrate by active caspases releases the reporter molecule, and the resulting signal is measured using a fluorometer or spectrophotometer.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to determine the effect of this compound on the expression and phosphorylation status of proteins in the NF-κB and MAPK signaling pathways.

-

Protein Extraction: Cells treated with this compound are lysed, and the total protein concentration is determined.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-IκBα, IκBα, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, p38, p65).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory and Analgesic Models

This model is used to evaluate the topical anti-inflammatory activity of this compound.

-

Animal Model: Swiss albino mice are used.

-

Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) or arachidonic acid in acetone is applied to the inner and outer surfaces of the mouse ear to induce inflammation and edema.

-

Treatment: this compound, dissolved in a suitable vehicle, is applied topically to the ear before or after the inflammatory insult.

-

Measurement of Edema: The thickness and weight of the ear are measured at various time points after the induction of inflammation. The percentage of inhibition of edema is calculated by comparing the treated group with the vehicle control group.

This test is used to assess the central analgesic activity of this compound.

-

Animal Model: Mice are used.

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

-

Treatment: this compound is administered to the animals (e.g., intraperitoneally).

-

Measurement of Latency: At different time points after treatment, the mice are placed on the hot plate, and the latency to a nociceptive response (e.g., licking of the hind paw or jumping) is recorded. An increase in the reaction time compared to the control group indicates an analgesic effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Figure 1: Presumed mechanism of this compound on the NF-κB signaling pathway.

Figure 2: Effect of this compound on the MAPK signaling pathway.

Figure 3: General experimental workflow for evaluating this compound.

Conclusion

This compound is a promising natural compound with a complex and multifaceted mechanism of action. Its ability to modulate key signaling pathways, such as NF-κB and MAPK, provides a molecular basis for its observed anti-inflammatory and anticancer properties. The induction of apoptosis in cancer cells appears to be a central component of its therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for the scientific community to further investigate and harness the therapeutic capabilities of this compound. Further research is warranted to fully elucidate its direct molecular targets and to translate the promising preclinical findings into clinical applications.

References

- 1. Synthesis and evaluation of anticancer activity of this compound derivatives: A cell cycle arrest and apoptosis inducer through NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of anticancer activity of this compound derivatives: A cell cycle arrest and apoptosis inducer through NF- κ B and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro evaluation and molecular docking of QS-21 and this compound from Quillaja saponaria Molina as gastric cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. desertking.com [desertking.com]

- 6. In vitro evaluation and molecular docking of QS-21 and this compound from Quillaja saponaria Molina as gastric cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Biological activities of Quillaja saponaria extracts

An In-depth Technical Guide to the Biological Activities of Quillaja saponaria Extracts

Introduction

Quillaja saponaria Molina, commonly known as the soapbark tree, is an evergreen native to Chile that has been used for centuries in traditional medicine.[1][2] The bark is exceptionally rich in triterpenoid saponins, a class of amphipathic glycosides that are responsible for the extract's diverse biological activities and commercial applications.[1][3][4] These saponins are primarily glycosides of the aglycone quillaic acid.[4][5][6]

Commercial extracts are typically produced through aqueous extraction of the milled bark or wood.[6][7] These extracts are complex mixtures containing over 100 different saponins, alongside other components like polyphenols, tannins, simple sugars, and calcium oxalate.[6][8] Purification processes such as chromatography or ultrafiltration can yield more refined fractions with higher saponin concentrations, such as Quil-A® and the highly purified QS-21, which are used extensively as adjuvants in veterinary and human vaccines.[4][9][10][11] This guide provides a comprehensive overview of the principal biological activities of Quillaja saponaria extracts, detailing the underlying mechanisms, experimental evidence, and relevant protocols for researchers and drug development professionals.

Core Biological Activities

The unique chemical structure of Quillaja saponins—featuring a hydrophobic triterpene core and hydrophilic sugar chains—underpins their ability to interact with cell membranes, a key aspect of their mechanism of action.[12][13] This interaction drives a wide range of biological effects, including immunomodulatory, antiviral, anti-inflammatory, and cytotoxic activities.

Immunomodulatory and Adjuvant Activity

Perhaps the most significant and well-researched application of Quillaja saponins is their role as vaccine adjuvants.[4][14] Saponin-based adjuvants, particularly the QS-21 fraction, are potent immunostimulants capable of enhancing both cellular and humoral immune responses to antigens.[4][14][15]

Mechanism of Action: Quillaja saponins modulate the immune system by stimulating the production of both Th1 (cell-mediated) and Th2 (humoral) immune responses.[4][15] The mechanism is believed to involve the formation of a Schiff base between the aldehyde group on the saponin's triterpene core and free amino groups on the surface of immune cells.[14][16] This interaction facilitates:

-

Enhanced Antigen Presentation: Saponins can form cage-like structures known as immunostimulating complexes (ISCOMs) with cholesterol and phospholipids, which incorporate the antigen and facilitate its uptake by antigen-presenting cells (APCs) like dendritic cells.[4][10][17]

-

Activation of T-Cells: They stimulate the proliferation of cytotoxic T-lymphocytes (CTLs), which is crucial for clearing virally infected cells and tumor cells.[14][16] The lipophilic acyl side chain found in saponins like QS-21 is critical for this CTL stimulation.[14][16]

-

Cytokine Production: They induce the production of a range of cytokines that steer the immune response. QS-21 has been shown to promote a robust Th1 response, characterized by cytokines like IFN-γ and IL-2, alongside a strong Th2 response that enhances antibody production.[4][16]

The purified fraction QS-21 has been evaluated in over 80 clinical studies for vaccines against infectious diseases like malaria and hepatitis, as well as in cancer immunotherapy.[14]

Antiviral Activity

Aqueous extracts of Quillaja saponaria demonstrate broad-spectrum antiviral activity against a variety of enveloped and non-enveloped viruses.[18][19] Studies have confirmed its efficacy against herpes simplex virus (HSV-1), varicella-zoster virus, human immunodeficiency virus (HIV-1, HIV-2), reovirus, and human norovirus surrogates.[18][19][20]

Mechanism of Action: The antiviral effects are exerted through a multi-pronged approach, primarily by interfering with the initial stages of viral infection rather than direct virucidal action at low concentrations.[18][19]

-

Disruption of Viral Particles: At higher concentrations, the detergent-like properties of saponins can disrupt the lipid envelopes and capsid proteins of viruses.[19][21]

-

Inhibition of Viral Attachment: At lower, non-cytotoxic concentrations, saponins interact with host cell membranes.[21][22] This is thought to "cover" the host cells, blocking viral binding sites and preventing the virus from attaching and entering the cell.[21][22] This protective effect can persist for several hours even after the extract is removed.[18][19]

This mechanism makes Quillaja extracts a candidate for developing prophylactic agents to prevent viral infections.[19]

Anti-inflammatory Activity

Quillaja saponaria has been used in Chilean folk medicine as an anti-inflammatory agent.[1][2] Scientific studies have validated this traditional use, demonstrating that aqueous extracts and the purified aglycone, this compound, possess significant anti-inflammatory properties.[1][5] The activity is dose-dependent and has been shown to be effective in animal models of acute inflammation.[1][2]

Mechanism of Action: The primary mechanism appears to be the inhibition of the cyclooxygenase (COX) enzyme pathway.[1] By inhibiting COX, the saponins reduce the synthesis of prostaglandins, which are key mediators in the inflammatory process.[1] This effect is particularly noted in the later phases of the inflammatory response.[1] The aldehyde and carboxyl groups on the this compound structure are considered important for this activity.[5]

Cytotoxic Activity

Quillaja saponins exhibit cytotoxic effects against various cell lines, a property linked to their interaction with membrane cholesterol.[23][24] This interaction can lead to the formation of pores in the cell membrane, increasing its permeability and ultimately causing cell death.[11][12]

Mechanism of Action: The cytotoxicity of saponins is strongly correlated with the cholesterol content of the cell membrane; cells with higher cholesterol levels are more susceptible.[23] Studies comparing normal and tumor lung cell lines found that the saponin extracts were more toxic to the normal cells, which had a higher cholesterol content.[23] However, by formulating saponins into nanoparticles with cholesterol, their toxicity to normal cells can be significantly reduced while retaining or enhancing their cytotoxic effect on leukemia cell lines, thereby increasing the therapeutic index.[24] Fractions containing an acyl side chain (like QS-21) are generally more lytic and cytotoxic.[24]

Quantitative Data Summary

The biological activities of Quillaja saponaria extracts are concentration-dependent. The following tables summarize key quantitative findings from various studies.

Table 1: Anti-inflammatory Activity of Quillaja saponaria Extract

| Model | Extract/Compound | Dose | Effect | Reference |

|---|---|---|---|---|

| Carrageenan-induced paw edema (mice) | Aqueous Extract | 20 mg/kg | 38.59% edema inhibition | [1][2] |

| Carrageenan-induced paw edema (mice) | Aqueous Extract | 20 mg/kg | 40% edema inhibition at 4th hour | [1] |

| TPA-induced ear edema (mice) | This compound | 0.5 mg/ear | Strong inhibition | [5][25] |

| Arachidonic Acid-induced ear edema (mice) | this compound | 0.5 mg/ear | Strong inhibition |[5][25] |

Table 2: Antiviral Activity of Quillaja saponaria Extract

| Virus | Cell Line | Extract Concentration | Effect | Reference |

|---|---|---|---|---|

| HIV-1, HIV-2 | Various | 0.1 µg/mL | Blocks virus attachment and infection | [18][19] |

| Vaccinia, HSV-1, VZV, Reovirus | Various | 0.1 mg/mL | 50% reduction in virus infectivity (ED50) | [19] |

| Feline Calicivirus (FCV-F9) | CRFK | 1:5 diluted extract | 2.74 log PFU/mL reduction after 2h | [20] |

| Tulane Virus (TV) | LLC-MK2 | 1:1 diluted extract | Undetectable after 3h at 37 °C | [20] |

| Rotavirus (RRV) | MA104 | 0.01 mg/mL | 35-fold reduction in infectivity |[26] |

Table 3: Cytotoxicity of Quillaja saponaria Extracts

| Cell Line | Extract/Fraction | Parameter | Value | Reference |

|---|---|---|---|---|

| Various human cell lines | Aqueous Extract | Non-cytotoxic concentration | Up to 100 µg/mL | [18][19] |

| MA104 (monkey kidney) | Aqueous Extract | CCIC50 | > 0.01 mg/mL | [26] |

| MRC-5 (normal lung) | "SuperSap" Saponin Mix | IC50 | < 50 µg/mL | [23] |

| A-549 (tumor lung) | "SuperSap" Saponin Mix | IC50 | < 50 µg/mL | [23] |

| SHK-1 (fish cell line) | Various Extracts | CC50 | Varies by product purification | [27] |

| U937 (leukemia) | KGI (nanoparticle saponin) | IC50 | 0.3 µg/mL |[24] |

Experimental Protocols & Methodologies

Aqueous Saponin Extraction (Cold Maceration)

This method is used to prepare a crude aqueous extract for initial biological screening.

-

Material Preparation: The inner bark or wood of Quillaja saponaria is milled into a fine powder.[6]

-

Maceration: The powdered plant material is soaked in distilled water at a specified ratio (e.g., 1:10 w/v).[1]

-

Extraction: The mixture is left to stand for a period (e.g., 24-48 hours) at room temperature with occasional agitation.[1]

-

Filtration: The extract is filtered through cheesecloth and then through filter paper (e.g., Whatman No. 1) to remove solid debris.[7]

-

Concentration/Drying: The filtrate is concentrated under reduced pressure using a rotary evaporator or freeze-dried (lyophilized) to obtain a solid powder.[7]

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating acute anti-inflammatory activity.[1][2]

-

Animal Acclimatization: Swiss albino mice (18-20 g) are acclimatized to laboratory conditions for one week.

-

Grouping: Animals are divided into groups: control (vehicle), standard drug (e.g., Indomethacin 10 mg/kg), and test groups (e.g., Quillaja extract at 10, 20 mg/kg).

-

Drug Administration: The test extract or standard drug is administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.

-

Induction of Inflammation: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each mouse.

-

Measurement: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

-

Calculation: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

Plaque Reduction Assay

This in vitro assay quantifies the effect of a compound on the ability of a virus to infect cells and produce viral plaques.[26]

-

Cell Seeding: A confluent monolayer of susceptible host cells (e.g., MA104 cells for rotavirus) is prepared in 6-well plates.

-

Virus Preparation: A known titer of the virus is prepared.

-

Treatment: In one variation (to test for blocking attachment), the cell monolayer is pre-treated with various concentrations of the Quillaja extract for a set time (e.g., 1 hour) before the virus is added.

-

Infection: The cell monolayers are infected with the virus (e.g., at a multiplicity of infection to yield 50-100 plaques/well) for an adsorption period (e.g., 1 hour at 37°C).

-

Overlay: After adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing the test extract at the desired concentrations.

-

Incubation: Plates are incubated for a period sufficient for plaques to form (e.g., 3-7 days).

-

Staining and Counting: The overlay is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet). Plaques are counted, and the percentage reduction is calculated relative to the untreated virus control.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[23]

-

Cell Seeding: Cells (e.g., A-549 or MRC-5) are seeded into a 96-well plate at a specific density (e.g., 1 x 104 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the Quillaja extract. A control group receives only the vehicle.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: A sterile MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Calculation: Cell viability is expressed as a percentage relative to the control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Signaling Pathways and Visualized Mechanisms

References

- 1. Evaluation of the anti-inflammatory activities of Quillaja saponaria Mol. saponin extract in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the anti-inflammatory activities of Quillaja saponaria Mol. saponin extract in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mibeneficials.com [mibeneficials.com]

- 4. Saponins from Quillaja saponaria and Quillaja brasiliensis: Particular Chemical Characteristics and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. hielscher.com [hielscher.com]

- 7. FAO Knowledge Repository [openknowledge.fao.org]

- 8. scielo.br [scielo.br]

- 9. Application of Quillaja saponaria extracts as oral adjuvants for plant-made vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Potentials of saponins-based adjuvants for nasal vaccines [frontiersin.org]

- 11. Frontiers | Methods of saponin purification from Quillaja sp. for vaccine adjuvant production [frontiersin.org]

- 12. Perspectives on Saponins: Food Functionality and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Natural and synthetic saponin adjuvant QS-21 for vaccines against cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. cas.zju.edu.cn [cas.zju.edu.cn]

- 17. Adjuvant effects of saponins on animal immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antiviral activity obtained from aqueous extracts of the Chilean soapbark tree (Quillaja saponaria Molina) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. microbiologyresearch.org [microbiologyresearch.org]

- 20. Antiviral Effects of Quillaja saponaria Extracts Against Human Noroviral Surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mavmatrix.uta.edu [mavmatrix.uta.edu]

- 23. mdpi.com [mdpi.com]

- 24. Nanoparticulate Quillaja saponin induces apoptosis in human leukemia cell lines with a high therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Characterization of in vivo anti-rotavirus activities of saponin extracts from Quillaja Saponaria Molina - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

Quillaic Acid: An Immunologist's Guide to a Potent Saponin Adjuvant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quillaic acid, a pentacyclic triterpenoid, forms the aglycone core of a significant class of immunostimulatory saponins, most notably those derived from the bark of the Chilean soapbark tree, Quillaja saponaria. These saponins, particularly the well-characterized QS-21, are renowned for their potent adjuvant properties, capable of enhancing both cellular and humoral immune responses to a wide range of antigens. This technical guide provides an in-depth review of the immunological effects of this compound-containing saponins, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Immunomodulatory Properties of this compound-Containing Saponins

This compound-based adjuvants have been demonstrated to be powerful tools in vaccine development, capable of augmenting immune responses to otherwise weakly immunogenic antigens. Their mechanism of action is multifaceted, involving the activation of innate immune cells, promotion of a balanced T helper (Th) cell response, and enhancement of antibody production.

Data Presentation: Quantitative Analysis of Immune Responses

The following tables summarize quantitative data from preclinical studies investigating the immunological effects of this compound-containing saponins and their derivatives.

Table 1: Antigen-Specific Antibody Titers in Mice

| Adjuvant | Antigen | IgG Titer (Endpoint Titer) | IgG1 Titer (Endpoint Titer) | IgG2b Titer (Endpoint Titer) | Reference |

| Synthetic QS-21 Analogue (20 µg) | Ovalbumin (OVA) | ~100,000 | ~80,000 | ~40,000 | [1] |

| No Adjuvant | Ovalbumin (OVA) | <1,000 | <1,000 | <1,000 | [1] |

Note: Titers are approximate values derived from graphical data and are intended for comparative purposes.

Table 2: Cytokine Profile in Mice Following Saponin Adjuvant Administration

| Adjuvant | Cytokine | Concentration (pg/mL) | Time Point | Reference |

| Saponin (from Quillaja saponaria) | IL-2 | Increased vs. Control | 48 hours | [2] |

| Saponin (from Quillaja saponaria) | IL-4 | Increased vs. Control | 48 hours | [2] |

| Saponin (from Quillaja saponaria) | IL-6 | Increased vs. Control | 48 hours | [2] |

| Saponin (from Quillaja saponaria) | IFN-γ | Increased vs. Control | 48 hours | [1] |

| Saponin (from Quillaja saponaria) | TNF-α | Increased vs. Control | 48 hours | [1] |

| Saponin (from Quillaja saponaria) | IL-10 | Increased vs. Control | 96 hours | [2] |

| Saponin (from Quillaja saponaria) | IL-17 | Increased vs. Control | 48 hours | [2] |

Note: This table reflects qualitative increases in cytokine levels as specific concentrations were not uniformly reported in a comparable format across studies.

Key Signaling Pathways

This compound-containing saponins, particularly QS-21, trigger a cascade of intracellular signaling events that orchestrate the subsequent adaptive immune response. Two of the most critical pathways are the activation of the NLRP3 inflammasome and the differentiation of T helper cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound-containing saponins.

In Vivo Mouse Immunization and Analysis of Immune Response

This protocol outlines a general procedure for assessing the adjuvant activity of this compound-containing saponins in a mouse model.[1]

Materials:

-

6-8 week old female C57BL/6J mice

-

Antigen (e.g., Ovalbumin (OVA), 20 µg per mouse)

-

This compound-based adjuvant (e.g., QS-21, 5-50 µg per mouse)

-

Phosphate Buffered Saline (PBS)

-

Syringes and needles for subcutaneous injection

-

ELISA plates and reagents for antibody titer determination

Procedure:

-

Vaccine Formulation: Prepare the vaccine formulation by mixing the antigen and adjuvant in sterile PBS to a final volume of 100 µL per mouse. A control group should receive the antigen in PBS without adjuvant.

-

Immunization: Anesthetize the mice and administer the vaccine formulation via subcutaneous injection on days 0, 7, and 14. A booster immunization is typically given on day 65.

-

Serum Collection: Collect blood samples from the mice at various time points (e.g., day 72) to assess the antibody response. Allow the blood to clot and centrifuge to separate the serum.

-

Antibody Titer Determination (ELISA): a. Coat 96-well ELISA plates with the antigen (e.g., 1-5 µg/mL in coating buffer) and incubate overnight at 4°C. b. Wash the plates with PBS containing 0.05% Tween 20 (PBST). c. Block the plates with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature. d. Serially dilute the mouse sera in blocking buffer and add to the plates. Incubate for 1-2 hours at room temperature. e. Wash the plates with PBST. f. Add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for mouse IgG, IgG1, or IgG2a/b and incubate for 1 hour at room temperature. g. Wash the plates with PBST. h. Add a TMB substrate solution and incubate until a color change is observed. i. Stop the reaction with a stop solution (e.g., 2N H₂SO₄). j. Read the absorbance at 450 nm using a microplate reader. The endpoint titer is defined as the reciprocal of the highest dilution that gives an absorbance value above the background.

In Vitro Stimulation of Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the generation of murine BMDCs and their subsequent stimulation with a this compound-based adjuvant.

Materials:

-

Bone marrow cells from the femurs and tibias of mice

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

-

Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) (e.g., 20 ng/mL)

-

This compound-based adjuvant (e.g., QS-21)

-

ELISA kits for cytokine measurement (e.g., IL-1β, IL-6, TNF-α)

Procedure:

-

BMDC Generation: a. Harvest bone marrow cells from the femurs and tibias of mice under sterile conditions. b. Lyse red blood cells using an ACK lysis buffer. c. Wash the cells and resuspend them in complete RPMI-1640 medium. d. Culture the cells in the presence of GM-CSF for 7-9 days. Replace the medium every 2-3 days. e. On the day of the experiment, harvest the non-adherent and loosely adherent cells, which are enriched for BMDCs.

-

BMDC Stimulation: a. Plate the BMDCs in a 96-well plate at a density of 1 x 10⁵ cells/well. b. Stimulate the cells with various concentrations of the this compound-based adjuvant for a specified time (e.g., 24 hours).

-

Cytokine Analysis: a. Collect the cell culture supernatants. b. Measure the concentration of cytokines of interest using commercially available ELISA kits according to the manufacturer's instructions.

Preparation of Immune-Stimulating Complexes (ISCOMs)

ISCOMs are cage-like nanoparticles that can incorporate antigens and serve as a potent delivery system. This protocol provides a method for their preparation.

Materials:

-

This compound-containing saponin (e.g., Quil-A or purified QS-21)

-

Cholesterol

-

Phosphatidylcholine

-

Antigen (optional, for antigen-containing ISCOMs)

-

Dialysis membrane (10-14 kDa MWCO)

-

Detergent (e.g., octylglucoside)

Procedure:

-

Solubilization: Solubilize the cholesterol and phosphatidylcholine in a detergent solution.

-

Mixing: Add the this compound-containing saponin and the antigen (if applicable) to the lipid-detergent mixture.

-

Dialysis: Dialyze the mixture against a suitable buffer (e.g., PBS) for 48-72 hours with several buffer changes to remove the detergent.

-

Characterization: Characterize the resulting ISCOMs for size, morphology (by electron microscopy), and antigen incorporation (if applicable).

Conclusion

This compound and its saponin derivatives, particularly QS-21, represent a class of highly effective vaccine adjuvants with a well-documented ability to enhance both humoral and cellular immunity. Their mechanism of action, involving the activation of the NLRP3 inflammasome and the promotion of a balanced Th1/Th2 response, makes them attractive candidates for a wide range of vaccine applications, from infectious diseases to cancer immunotherapy. The detailed experimental protocols provided in this guide offer a starting point for researchers to further investigate and harness the potent immunomodulatory properties of these fascinating natural compounds. As research continues to unravel the intricate details of their interaction with the immune system, the potential for designing even more effective and safer saponin-based adjuvants remains a promising frontier in vaccinology.

References

- 1. Identification of QS-21 as an Inflammasome-activating Molecular Component of Saponin Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Recruitment and Cytokines in Skin Mice Sensitized with the Vaccine Adjuvants: Saponin, Incomplete Freund’s Adjuvant, and Monophosphoryl Lipid A - PMC [pmc.ncbi.nlm.nih.gov]

Quillaic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quillaic acid, a pentacyclic triterpenoid sapogenin, is the principal aglycone of the vast array of saponins found in the bark of the soapbark tree, Quillaja saponaria Molina. Historically utilized for its surfactant properties, recent scientific inquiry has unveiled a spectrum of potent biological activities, positioning this compound as a molecule of significant interest in pharmaceutical research and development. This guide provides an in-depth exploration of the discovery, history, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation, purification, and key biological assays are presented, alongside a comprehensive summary of quantitative data. Furthermore, this document elucidates the molecular mechanisms underlying its anti-inflammatory and cytotoxic effects through detailed signaling pathway diagrams.

Discovery and History

The journey to understanding this compound is intrinsically linked to the study of Quillaja saponaria, a tree native to Chile whose bark has been used for centuries for its cleansing properties. The first report of the isolation of a saponin from Quillaja bark dates back to 1887. However, the complex nature of these glycosidic compounds presented a formidable challenge to structural elucidation for nearly a century.

A pivotal breakthrough occurred in 1986 when Japanese researchers Ryuichi Higuchi and his colleagues published their work on the structure of two deacetylated saponins from Q. saponaria bark.[1][2][3] Through meticulous chemical degradation and spectroscopic analysis, they successfully characterized the core triterpenoid structure, which they identified as this compound. This seminal work laid the foundation for the subsequent isolation and characterization of a diverse family of over 100 different saponins from Quillaja, all sharing the this compound backbone.[4]

This compound is distinguished as a triterpenoid of the oleanane series, featuring a characteristic aldehyde group at the C-4 position, a hydroxyl group at C-16, and a carboxylic acid at C-28.[2][4] This unique structural arrangement is believed to be a key contributor to its diverse biological activities.

In recent years, research has increasingly focused on the pharmacological potential of this compound, particularly its role as the aglycone of QS-21, a potent vaccine adjuvant.[5] The growing demand for QS-21 has spurred efforts to develop efficient methods for the isolation of this compound from natural sources, as well as total chemical synthesis strategies.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and drug development.

| Property | Value | Reference(s) |

| Chemical Formula | C₃₀H₄₆O₅ | [5] |

| Molar Mass | 486.68 g/mol | [5] |

| Melting Point | 294 °C | [5] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in methanol, ethanol, and DMSO. | [5] |

| CAS Number | 631-01-6 | [5] |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with anti-inflammatory, analgesic, and cytotoxic properties being the most extensively studied.

Anti-inflammatory and Analgesic Activity

This compound has demonstrated significant anti-inflammatory and analgesic effects in various preclinical models.

| Assay | Model | Test Substance | Dose/Concentration | Effect | Reference(s) |

| Antihyperalgesic Activity | Hot Plate Test (CFA-induced muscle pain) | This compound | 30 mg/kg (i.p.) | 65.0% maximal effect at 24h; 53.4% at 7 days | [6] |

| Topical Anti-inflammatory Activity | Mouse Ear Edema (TPA-induced) | This compound | 1 mg/ear | Significant inhibition of edema | [7] |

| Topical Anti-inflammatory Activity | Mouse Ear Edema (Arachidonic Acid-induced) | This compound | 1 mg/ear | Significant inhibition of edema | [7] |

Cytotoxic Activity

This compound has shown promising cytotoxic activity against various cancer cell lines, suggesting its potential as an anticancer agent.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| HCT116 | Colon Carcinoma | > 10 | [8] |

| BEL7402 | Hepatocellular Carcinoma | > 10 | [8] |

| HepG2 | Hepatocellular Carcinoma | > 10 | [8] |

| SW620 | Colorectal Adenocarcinoma | > 10 | [8] |

| MCF-7 | Breast Adenocarcinoma | > 10 | [8] |

Experimental Protocols

Isolation and Purification of this compound from Quillaja saponaria Bark

This protocol describes the acid hydrolysis of crude Quillaja saponins followed by the purification of this compound.

Workflow for this compound Isolation and Purification

Caption: Isolation and purification of this compound.

Methodology:

-

Aqueous Extraction of Saponins:

-

Mill the dried inner bark of Quillaja saponaria.

-

Extract the milled bark with hot water (approximately 70-80°C) to obtain a crude saponin extract.[9]

-

Concentrate the aqueous extract under reduced pressure.

-

-

Acid Hydrolysis:

-

To the concentrated saponin extract, add an equal volume of 4M hydrochloric acid (to achieve a final concentration of 2M HCl).

-

Reflux the mixture for 4-6 hours to hydrolyze the glycosidic bonds, liberating the aglycone (this compound).[3]

-

Allow the mixture to cool, during which the crude this compound will precipitate.

-

-

Isolation of Crude this compound:

-

Collect the precipitate by vacuum filtration.

-

Wash the precipitate thoroughly with distilled water until the filtrate is neutral to remove residual acid and sugars.

-

Dry the crude this compound.

-

-

Chromatographic Purification:

-

Dissolve the crude this compound in a suitable solvent (e.g., methanol).

-

Apply the dissolved sample to a silica gel column.

-

Elute the column with a solvent gradient (e.g., a mixture of chloroform and methanol, gradually increasing the polarity) to separate this compound from other impurities.[3]

-

Alternatively, reversed-phase chromatography (e.g., C18) can be employed for purification.[1]

-

Collect the fractions containing pure this compound, as determined by thin-layer chromatography (TLC).

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Cytotoxicity Assay

Caption: Workflow of the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding:

-

Culture the desired cancer cell line in appropriate media and conditions.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a negative control (medium only).

-

-

Incubation:

-

Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.[8]

-

Mouse Ear Edema Assay (Topical Anti-inflammatory Activity)

This protocol describes the induction of ear edema in mice and the evaluation of the anti-inflammatory effect of topically applied this compound.

Workflow for Mouse Ear Edema Assay

Caption: Workflow of the mouse ear edema assay.

Methodology:

-

Animals:

-

Use male Swiss albino mice (20-25 g).

-

Acclimatize the animals for at least one week before the experiment.

-

-

Treatment Groups:

-

Divide the mice into groups (n=6-8 per group):

-

Control group (vehicle + irritant)

-

Positive control group (known anti-inflammatory drug + irritant)

-

Test group(s) (this compound at different doses + irritant)

-

-

-

Procedure:

-

Thirty minutes before the induction of edema, topically apply the test substance (this compound dissolved in a suitable vehicle like acetone) or the reference drug to the inner and outer surfaces of the right ear. The left ear serves as a control.

-

Induce inflammation by applying an irritant, such as 12-O-tetradecanoylphorbol-13-acetate (TPA) or arachidonic acid, to the right ear of each mouse.[7][10]

-

After a specified period (e.g., 4-6 hours), euthanize the mice by cervical dislocation.

-

Cut a standard-sized circular section from both the treated and untreated ears using a biopsy punch.

-

Weigh the ear punches immediately.

-

-

Data Analysis:

-

The degree of edema is calculated as the difference in weight between the right (treated) and left (untreated) ear punches.

-